![molecular formula C32H62N6O7 B13782946 Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 68413-84-3](/img/structure/B13782946.png)
Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester is a complex organic compound that belongs to the class of fatty acid esters. This compound is characterized by its long carbon chain and the presence of a triazine ring substituted with methoxymethyl groups. It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester typically involves the esterification of octadecanoic acid with a triazine derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities that may affect the performance of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted triazine esters. These products have distinct properties and can be used in different applications.
Aplicaciones Científicas De Investigación
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, altering their activity. The methoxymethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl stearate: A simpler ester of octadecanoic acid, used in biodiesel production.
Stearic acid: The parent fatty acid, widely used in cosmetics and food industries.
Triazine derivatives: Compounds with similar triazine rings but different substituents, used in herbicides and pharmaceuticals.
Uniqueness
Octadecanoic acid, [4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its combination of a long fatty acid chain and a highly substituted triazine ring. This structure imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
68413-84-3 |
|---|---|
Fórmula molecular |
C32H62N6O7 |
Peso molecular |
642.9 g/mol |
Nombre IUPAC |
[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl octadecanoate |
InChI |
InChI=1S/C32H62N6O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(39)45-28-38(27-44-6)32-34-30(36(23-40-2)24-41-3)33-31(35-32)37(25-42-4)26-43-5/h7-28H2,1-6H3 |
Clave InChI |
KQVFVDOZFFPYHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Maleoyldioxy)bis[phenylmercury]](/img/structure/B13782870.png)
![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)
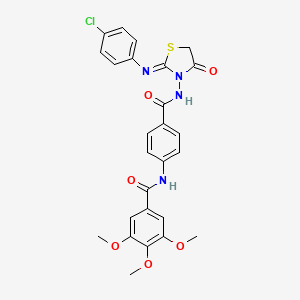
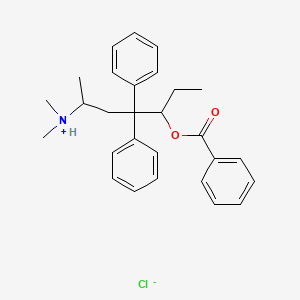
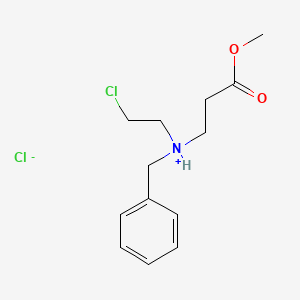
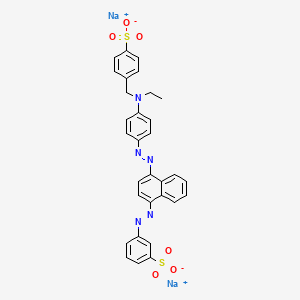
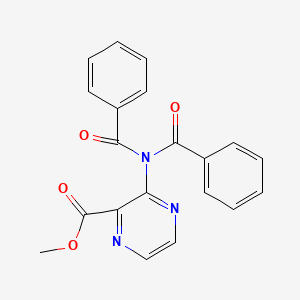
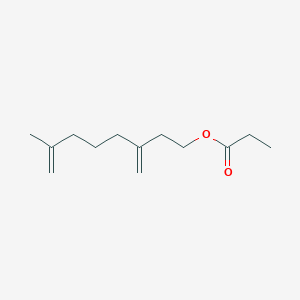
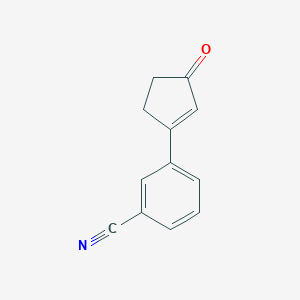

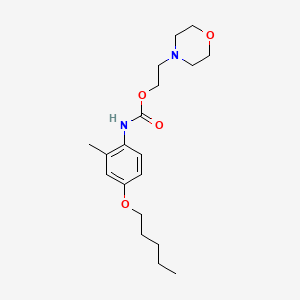
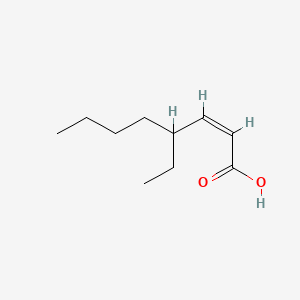
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
